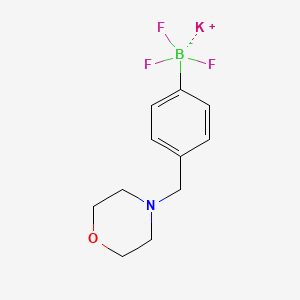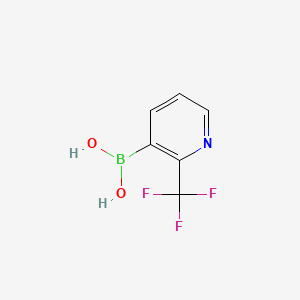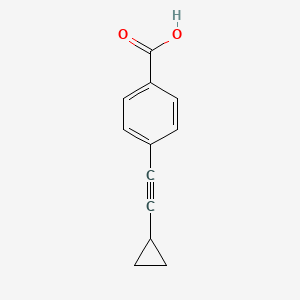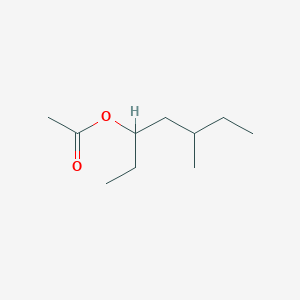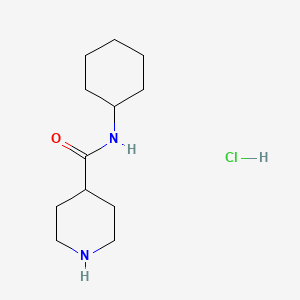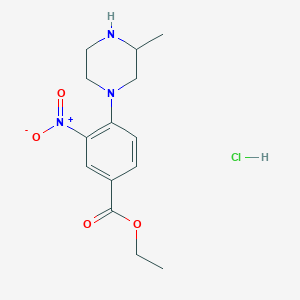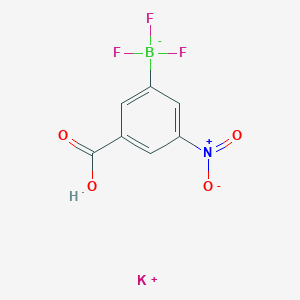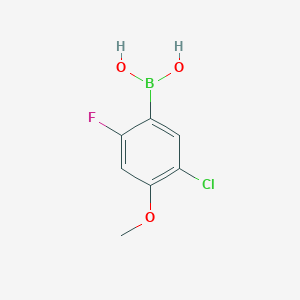![molecular formula C13H11N3O B1451042 4-(Benzyloxy)-5H-pyrrolo[3,2-d]pyrimidin CAS No. 1166948-78-2](/img/structure/B1451042.png)
4-(Benzyloxy)-5H-pyrrolo[3,2-d]pyrimidin
Übersicht
Beschreibung
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photochemische Synthese
Die Verbindung wird bei der photochemischen Synthese von Pyrano[2,3-d]pyrimidin-Gerüsten verwendet . Dieser Prozess beinhaltet die Knoevenagel-Michael-Cyclokondensation von Barbitursäure/1,3-Dimethylbarbitursäure, Malononitril und Arylaldehydderivaten . Die Reaktion wird bei Raumtemperatur in wässrigem Ethanol durchgeführt, wobei photoangeregte Zustandsfunktionen, die aus Na2-Eosin Y erzeugt werden, als direkte Wasserstoffatomtransfer (HAT)-Katalysatoren eingesetzt werden .
SnAr-Reaktionen
“4-(Benzyloxy)-5H-pyrrolo[3,2-d]pyrimidin” ist an SnAr-Reaktionen mit N-, O- und S-Nukleophilen beteiligt . Diese Methode wurde zur Synthese von 5-substituierten Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidinen aus 2,4-Diazidopyrido[3,2-d]pyrimidin entwickelt . Die Produkte dieser Reaktionen wurden durch ihre Einkristall-Röntgenstrukturanalysen vollständig charakterisiert .
Antitumoraktivität
Die Verbindung wurde auf ihre in-vitro-Antitumoraktivität gegen neun Krebs-Subpaneln von nicht-kleinzelligem Lungen-, ZNS-, Leukämie-, Darm-, Ovarial-, Prostata-, Nieren-, Melanom- und Brustkrebszellen untersucht .
Anticonvulsive und Antidepressive Wirkungen
Untersuchungen haben gezeigt, dass die Verbindung potenzielle antikonvulsive und antidepressive Wirkungen hat . In einer Studie wurden Mäuse mit der Verbindung behandelt und ihre Immobilitätszeit im Tail Suspension Test (TST) gemessen .
Design und Synthese neuer Pyrazolo[3,4-d]Pyrimidine
Die Verbindung wird beim Design und der Synthese neuer Pyrazolo[3,4-d]Pyrimidine verwendet . Diese neuartigen Verbindungen haben potenzielle Anwendungen in verschiedenen Bereichen der pharmazeutischen Chemie .
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their effects through inhibiting protein kinases . This inhibition could potentially lead to changes in cellular processes controlled by these enzymes.
Biochemical Pathways
The inhibition of protein kinases can affect multiple cellular signaling pathways, leading to downstream effects on cell growth, differentiation, migration, and metabolism .
Result of Action
The inhibition of protein kinases can lead to changes in cellular processes such as cell growth, differentiation, migration, and metabolism .
Biochemische Analyse
Biochemical Properties
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can affect signaling pathways that regulate cell growth and proliferation . Additionally, 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine can bind to specific receptors on cell surfaces, altering their conformation and activity .
Cellular Effects
The effects of 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation . It also affects the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types . Furthermore, 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine can modulate metabolic pathways, impacting the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine can interfere with the transcription of specific genes, leading to changes in gene expression patterns . These molecular interactions contribute to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine remains stable under certain conditions but may degrade when exposed to light or high temperatures . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it can cause toxic or adverse effects, including liver damage and immune system suppression . Determining the optimal dosage is crucial for maximizing the compound’s benefits while minimizing its risks.
Metabolic Pathways
4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in the metabolism of various xenobiotics . This interaction can affect the metabolic flux and levels of metabolites within cells. Additionally, the compound can influence the synthesis and degradation of nucleotides, impacting DNA and RNA metabolism .
Transport and Distribution
The transport and distribution of 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cell membranes and its accumulation in particular cellular compartments . The distribution pattern of 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine is crucial for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is often directed by targeting signals or post-translational modifications that guide it to specific organelles . The presence of 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine in these compartments allows it to interact with different biomolecules and exert its effects on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common synthetic route for 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine involves a multistep process. It starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, typically through the cyclization of appropriate precursors. The benzyloxy substituent can be introduced through a nucleophilic substitution reaction using benzyl alcohol under suitable conditions.
Key steps:
Cyclization: Starting materials like 2-amino-3-cyano-pyrrole can undergo cyclization with reagents such as formamide to form the pyrrolo[3,2-d]pyrimidine core.
Benzyloxy Introduction: Using benzyl alcohol in the presence of a base like potassium carbonate under reflux conditions can lead to the substitution at the desired position.
Industrial Production Methods: Industrial-scale synthesis often involves optimizing reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates. Purification methods like recrystallization or column chromatography are essential to isolate the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidative transformations, particularly on the benzyloxy group, to form benzoic acid derivatives.
Reduction: Reductive conditions might reduce the pyrrolo[3,2-d]pyrimidine core, affecting the electron-rich nature of the compound.
Substitution: The benzyloxy group can participate in nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid under acidic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Benzyl chloride in the presence of bases like sodium hydroxide for nucleophilic substitution.
Major Products Formed: The major products depend on the reaction type. For instance, oxidation may yield benzoic acid derivatives, while substitution reactions with different nucleophiles will produce various functionalized pyrrolo[3,2-d]pyrimidines.
Scientific Research Applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, allowing the preparation of a range of derivatives with potential biological activity.
Biology: The compound's structure-activity relationship (SAR) studies aid in understanding its interactions with biological targets.
Medicine: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its antiviral, anticancer, and anti-inflammatory properties.
Industry: It finds applications in the development of novel materials and fine chemicals due to its unique reactivity profile.
Mechanism of Action: The exact mechanism of action depends on its application. Generally, 4-(benzyloxy)-5H-pyrrolo[3,2-d]pyrimidine acts by:
Molecular Targets: Interacting with enzymes or receptors in biological systems, possibly inhibiting or activating specific pathways.
Pathways Involved: Modulating signaling pathways, such as kinase pathways, which are crucial for cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,3-d]pyrimidines: These possess a different fusion pattern but share similar core structures, allowing comparative studies.
Benzyloxy-pyrimidines: Lack the pyrrolo ring but provide insight into the role of the benzyloxy group.
Uniqueness:
The combination of a benzyloxy group and the pyrrolo[3,2-d]pyrimidine core in this compound leads to unique reactivity and biological activity, distinguishing it from other pyrimidine derivatives.
Would you like to know more details about a specific section?
Eigenschaften
IUPAC Name |
4-phenylmethoxy-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-4-10(5-3-1)8-17-13-12-11(6-7-14-12)15-9-16-13/h1-7,9,14H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIONSNXRZMQUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=NC3=C2NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


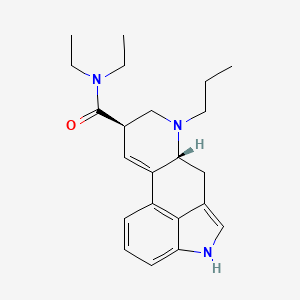
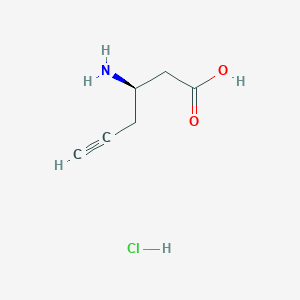
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2-bromobutanoate](/img/structure/B1450963.png)
